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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of nesvategrast (formerly known as

SF0166 or OTT166), a novel, selective small-molecule inhibitor of RGD-binding integrins.

Nesvategrast was developed as a topical eye drop for the treatment of retinal diseases, such

as diabetic retinopathy, by targeting key pathways in angiogenesis and vascular leakage. This

document details its mechanism of action, summarizes key preclinical and clinical data,

outlines experimental methodologies, and visualizes the core biological pathways.

Core Mechanism of Action: RGD Integrin Inhibition
Nesvategrast is a potent antagonist of specific integrin subtypes that recognize the Arginine-

Glycine-Aspartic acid (RGD) motif present in extracellular matrix (ECM) proteins like vitronectin

and fibronectin.[1][2][3] Integrins are transmembrane heterodimeric receptors that play a crucial

role in cell adhesion, migration, proliferation, and survival.[1] In pathological conditions like

diabetic retinopathy, certain integrins, particularly αvβ3, are upregulated on endothelial cells

and mediate angiogenesis.[4]

Nesvategrast selectively inhibits key RGD integrin subtypes, thereby modulating cellular

responses to pro-angiogenic growth factors such as Vascular Endothelial Growth Factor

(VEGF). By binding to these integrins, nesvategrast competitively blocks their interaction with

ECM ligands and disrupts the critical crosstalk between integrins and growth factor receptors

like VEGFR2. This inhibition leads to the downregulation of key signaling cascades responsible

for the development of new blood vessels and increased vascular permeability.
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Signaling Pathway of RGD Integrin and VEGF Receptor
Crosstalk
The binding of ECM proteins to RGD-recognizing integrins (e.g., αvβ3) and the binding of

VEGF to its receptor (VEGFR2) trigger a synergistic signaling cascade essential for

angiogenesis. Nesvategrast acts by disrupting the initial integrin-ECM interaction. The diagram

below illustrates the downstream consequences of this inhibition.
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Nesvategrast Inhibition of Integrin-VEGF Signaling.
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Quantitative Data Summary
Nesvategrast has demonstrated potent and selective inhibition of target integrins in preclinical

assays and was evaluated in a Phase 2 clinical trial for diabetic retinopathy.

Preclinical Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of

nesvategrast against various human integrins and in cell-based adhesion assays.

Target / Assay IC50 Value

Integrin Binding Inhibition

Human αvβ3 Integrin 0.6 nM

Human αvβ6 Integrin 8 nM

Human αvβ8 Integrin 13 nM

Cellular Adhesion Inhibition

Adhesion to Vitronectin (across species) 7.6 pM - 76 nM

Phase 2 (DR:EAM) Clinical Trial Topline Results
The DR:EAM trial was a multicenter, randomized, double-masked study evaluating two doses

of nesvategrast eye drops against a placebo (vehicle) in patients with diabetic retinopathy

over 24 weeks.
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Endpoint
Nesvategrast
Group

Placebo Group Outcome

Primary Efficacy

Endpoint

≥2-Step DRSS*

Improvement
Not Reported Not Reported

Did not meet endpoint

(Not statistically

significant)

Key Secondary

Efficacy Endpoints

Disease Progression

(by DRSS)
Not Reported Not Reported

Did not meet endpoint

(Not statistically

significant)

Onset of Vision-

Threatening Events

(VTEs) in NPDR**

Subgroup

Lower Incidence Higher Incidence
Statistically significant

reduction (p=0.045)

Primary Safety

Endpoint

Safety & Tolerability Safe & Well-Tolerated Safe & Well-Tolerated
Met primary safety

endpoint

*DRSS: Diabetic Retinopathy Severity Scale **NPDR: Non-Proliferative Diabetic Retinopathy

(specifically baseline DRSS levels 47 and 53)

Experimental Protocols and Methodologies
Nesvategrast's efficacy was evaluated in several well-established preclinical models of ocular

neovascularization. The general methodologies are described below.

Preclinical Evaluation Workflow
The diagram below outlines the typical workflow for the preclinical assessment of an anti-

angiogenic agent like nesvategrast, from in vitro characterization to in vivo disease models.
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Workflow for Preclinical Evaluation of Nesvategrast.

Cell Adhesion Assay
Objective: To determine the potency of nesvategrast in inhibiting the adhesion of cells to the

ECM protein vitronectin.

Methodology: 96-well plates were coated with vitronectin. Various cell lines (human, rat,

rabbit, dog) were pre-incubated with varying concentrations of nesvategrast. The cells were

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b610802?utm_src=pdf-body-img
https://www.benchchem.com/product/b610802?utm_src=pdf-body
https://www.benchchem.com/product/b610802?utm_src=pdf-body
https://www.benchchem.com/product/b610802?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610802?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


then added to the coated plates and allowed to adhere. Non-adherent cells were washed

away, and the remaining attached cells were quantified using a colorimetric assay. The IC50

value was calculated as the concentration of nesvategrast required to inhibit 50% of cell

adhesion compared to a vehicle control.

Chick Chorioallantoic Membrane (CAM) Assay
Objective: To assess the anti-angiogenic activity of nesvategrast in a living tissue model.

Methodology: Fertilized chicken eggs were incubated to allow for the development of the

chorioallantoic membrane. A filter disk saturated with a pro-angiogenic factor (e.g., bFGF or

VEGF) and varying doses of nesvategrast (or vehicle) was placed on the CAM. After a set

incubation period, the CAM was examined microscopically, and the degree of new blood

vessel formation branching toward the disk was scored. The reduction in vessel score

relative to the control indicated anti-angiogenic activity.

Laser-Induced Choroidal Neovascularization (CNV)
Model

Objective: To evaluate the efficacy of topically administered nesvategrast in a model that

mimics aspects of wet age-related macular degeneration.

Methodology: In pigmented rabbits or mice, a laser was used to rupture Bruch's membrane

in the retina, inducing the growth of new, leaky blood vessels from the choroid. Animals were

treated with topical nesvategrast eye drops or a vehicle control. At the end of the study

period, the area of the CNV lesion was measured using fluorescein angiography or by

histological analysis of retinal flat mounts. A reduction in lesion area compared to the vehicle

group indicated efficacy.

Oxygen-Induced Retinopathy (OIR) Model
Objective: To assess the effect of nesvategrast on retinal neovascularization in a model

relevant to diabetic retinopathy.

Methodology: Newborn mouse pups were exposed to a hyperoxic environment (e.g., 75%

oxygen), which causes vaso-obliteration in the central retina. Upon return to a normal air

environment, the resulting hypoxia triggers robust retinal neovascularization. During the
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normoxic phase, pups were treated with nesvategrast. At the study endpoint, retinas were

dissected, stained, and flat-mounted. The area of neovascular tufts was quantified to

determine the effect of the treatment compared to a control.

Clinical Development: The DR:EAM Phase 2 Trial
Nesvategrast's clinical efficacy was most notably investigated in the DR:EAM (Diabetic

Retinopathy: Early Active Management) trial.

DR:EAM Trial Workflow
The diagram below illustrates the logical flow of a patient's journey through the DR:EAM clinical

trial, from screening to the final analysis.
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Logical Workflow of the Phase 2 DR:EAM Clinical Trial.
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Conclusion and Future Outlook
Nesvategrast is a potent and selective RGD integrin inhibitor that effectively targets the αvβ3

integrin, a key mediator of pathological angiogenesis. Preclinical studies demonstrated its

ability to inhibit neovascularization and vascular leakage in various relevant ocular models

following topical administration.

The Phase 2 DR:EAM clinical trial established that nesvategrast eye drops are safe and well-

tolerated. While the study did not achieve its primary efficacy endpoint of a ≥2-step

improvement on the DRSS, a pre-specified secondary analysis revealed a statistically

significant benefit in reducing the risk of vision-threatening events in patients with more

advanced non-proliferative diabetic retinopathy at baseline. This finding suggests a potential

protective role for nesvategrast in a specific patient subpopulation. The full dataset from the

DR:EAM trial is being reviewed to determine the future of the nesvategrast program.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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